molecular formula C20H18O6 B2585723 ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 374699-49-7

ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2585723
CAS No.: 374699-49-7
M. Wt: 354.358
InChI Key: ZQXWAEVCESJOAR-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a chromen-4-one core with an ethoxy group at the 7-position and a benzoate ester at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the reaction of 7-hydroxy-4-oxo-4H-chromen-3-yl derivatives with ethyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen-4-one core can lead to the formation of chromanol derivatives.

    Substitution: The ethoxy group at the 7-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can be compared with other chromen-4-one derivatives, such as:

    Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 4-[(7-cyanomethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: Contains a cyanomethoxy group at the 7-position.

    Ethyl 4-[(7-acetyloxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: Features an acetyloxy group at the 7-position.

These similar compounds share the chromen-4-one core but differ in the substituents at the 7-position, which can significantly affect their chemical and biological properties .

Properties

IUPAC Name

ethyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-23-15-9-10-16-17(11-15)25-12-18(19(16)21)26-14-7-5-13(6-8-14)20(22)24-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXWAEVCESJOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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